7,8-DiHDPE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

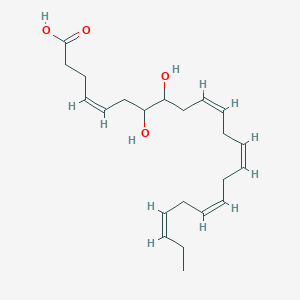

7,8-dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic acid is a polyunsaturated fatty acid with multiple double bonds and hydroxyl groups. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

科学的研究の応用

7,8-dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex molecules.

Biology: Studied for its role in cellular signaling and membrane structure.

Medicine: Investigated for its potential anti-inflammatory and neuroprotective effects.

Industry: Utilized in the development of bio-based materials and as a component in nutritional supplements.

作用機序

Target of Action

7,8-DiHDPE is a major metabolite of docosahexaenoic acid (DHA) that is produced via oxidation by cytochrome P450 epoxygenases . The primary target of this compound is the tropomyosin receptor kinase B (TrkB) . TrkB is a receptor involved in nerve growth factor signaling, which is important for neuronal survival and plasticity .

Mode of Action

The neurological effects of this compound are thought to be mediated by its interaction with specific receptors. It works by modulating the expression of various receptors, including glutamate receptor subunits and BDNF . It can also have an effect on synapse formation, energy metabolism, and acetylcholine release in certain brain regions .

Biochemical Pathways

This compound is an intermediate of specialized pro-resolving mediators . These mediators play a crucial role in orchestrating the resolution of tissue inflammation . The production of this compound likely proceeds through cytochrome P450-catalyzed epoxidation at the ω-3 double bond, followed by conversion to the vicinal diols by epoxide hydrolase .

Pharmacokinetics

The in vivo evidence for the pharmacokinetics profile of this compound indicated that the plasma half-life of this compound in mice, after oral administration of 50 mg/kg, is 134 minutes . The plasma concentration peaked at 10 minutes with 70 ng/ml and was still detectable after 8 hours (5 ng/ml) . This compound is stable in liver microsomal assay but labile in hepatocytes, indicating that it might be readily subjected to glucuronidation, sulfation, and methylation .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a specialized pro-resolving mediator . It helps to resolve tissue inflammation and plays a crucial role in maintaining proper neuronal function and promoting neurogenesis .

生化学分析

Biochemical Properties

7,8-DiHDPE plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a product of the enzymatic action of cytochrome P450 epoxygenases on DHA . The nature of these interactions involves the conversion of DHA into this compound, which then exerts its effects on biological systems .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by inhibiting platelet aggregation . This suggests that this compound may play a role in regulating blood clotting and could potentially have impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on enzyme activity. As a metabolite of DHA, this compound is produced when DHA is oxidized by cytochrome P450 epoxygenases . This process could potentially lead to changes in gene expression and cellular functions.

Metabolic Pathways

This compound is involved in the metabolic pathway of DHA, where it is produced as a metabolite through the action of cytochrome P450 epoxygenases It may interact with various enzymes or cofactors in this pathway

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic acid typically involves multi-step organic synthesis. The process often starts with the preparation of a suitable precursor, such as a long-chain polyunsaturated fatty acid, followed by selective hydroxylation at the 7 and 8 positions. Common reagents used in these reactions include oxidizing agents like osmium tetroxide or potassium permanganate, and the reactions are usually carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the desired fatty acid. This method is advantageous due to its scalability and potential for high yield. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form.

化学反応の分析

Types of Reactions

7,8-dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like halides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities and applications.

類似化合物との比較

Similar Compounds

Eicosapentaenoic acid (EPA): Another polyunsaturated fatty acid with anti-inflammatory properties.

Docosahexaenoic acid (DHA): Known for its role in brain health and development.

Arachidonic acid (AA): A precursor to pro-inflammatory eicosanoids.

Uniqueness

7,8-dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic acid is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other polyunsaturated fatty acids. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

生物活性

7,8-Dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic acid (also referred to as 7,8-DHDPA) is a polyunsaturated fatty acid derived from docosahexaenoic acid (DHA). This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory processes and cellular signaling. This article explores the biological activity of 7,8-DHDPA, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C22H34O4

- Molecular Weight : 362.5 g/mol

- CAS Number : 168111-93-1

- Structural Characteristics : The compound features multiple double bonds and hydroxyl groups that contribute to its reactivity and biological functions.

Anti-inflammatory Effects

7,8-DHDPA is reported to exhibit significant anti-inflammatory properties. Research indicates that it can modulate inflammatory responses by influencing various signaling pathways.

-

Mechanism of Action :

- Inhibition of Pro-inflammatory Cytokines : Studies have shown that 7,8-DHDPA can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .

- Regulation of Leukocyte Function : The compound enhances the resolution of inflammation by promoting macrophage apoptosis and efferocytosis, which are critical for returning tissues to homeostasis .

- Case Studies :

Cardiovascular Benefits

The cardiovascular benefits of 7,8-DHDPA are linked to its ability to improve endothelial function and reduce platelet aggregation.

- Platelet Aggregation Inhibition :

- Case Studies :

Neuroprotective Effects

Emerging evidence suggests that 7,8-DHDPA may possess neuroprotective properties.

- Mechanism of Neuroprotection :

- Case Studies :

Data Summary

特性

CAS番号 |

168111-93-1 |

|---|---|

分子式 |

C22H34O4 |

分子量 |

362.5 g/mol |

IUPAC名 |

(4Z,7S,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid |

InChI |

InChI=1S/C22H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20(23)21(24)18-15-13-16-19-22(25)26/h3-4,6-7,9-10,12-15,20-21,23-24H,2,5,8,11,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,14-12-,15-13-/t20-,21+/m1/s1 |

InChIキー |

DPZIOENSPXELQY-JYFGGXQQSA-N |

SMILES |

CCC=CCC=CCC=CCC=CCC(C(CC=CCCC(=O)O)O)O |

異性体SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C[C@H]([C@H](C/C=C\CCC(=O)O)O)O |

正規SMILES |

CCC=CCC=CCC=CCC=CCC(C(CC=CCCC(=O)O)O)O |

同義語 |

7,8-dihydroxydocosa-4Z,10Z,13Z,16Z,19Z-pentaenoic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。